Methyl Arabinopyranoside serves as a valuable building block for the synthesis of more complex carbohydrates like oligosaccharides and polysaccharides. These complex sugars play essential roles in biological processes, and researchers utilize Methyl Arabinopyranoside's protected hydroxyl groups (3 and 4 positions) to selectively attach other sugar units through glycosylation reactions. This allows for the creation of defined carbohydrate structures with specific functionalities for studying their biological interactions ().
The protected hydroxyl groups in Methyl Arabinopyranoside make it a useful tool for studying glycosylation reactions, which are the formation of glycosidic bonds between carbohydrates. By selectively modifying the remaining unprotected hydroxyl groups, researchers can investigate the influence of different sugar positions on the efficiency and stereoselectivity of glycosylation reactions. This information is crucial for developing new methods for synthesizing complex carbohydrates with desired properties ().
Methyl Arabinopyranoside can act as a probe for studying carbohydrate-binding proteins. These proteins play vital roles in various cellular processes, and researchers can leverage the molecule's specific structure to identify and characterize proteins that interact with arabinose-containing carbohydrates. By attaching a detectable label to Methyl Arabinopyranoside, researchers can monitor its binding to proteins in cell extracts or purified protein preparations, aiding in the discovery of novel carbohydrate-binding proteins ().
Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside is a carbohydrate derivative with the molecular formula C₉H₁₆O₅ and a molecular weight of 204.22 g/mol. This compound features an isopropylidene group at the 3 and 4 positions of the D-arabinopyranoside structure, which enhances its stability and solubility in organic solvents. The presence of the methyl group at the anomeric position (C-1) makes it a useful building block in carbohydrate chemistry, particularly for oligosaccharide and polysaccharide synthesis .
The synthesis of Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside typically involves:
Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside serves as a valuable intermediate in:
Interaction studies involving Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside focus on its reactivity with other chemical species. It has been shown to participate in glycosylation reactions with various acceptors, leading to the formation of diverse glycosides. These interactions are crucial for understanding how carbohydrates can be modified to create compounds with desired biological activities or properties .
Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside shares structural similarities with several other carbohydrate derivatives. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl β-D-arabinopyranoside | Lacks isopropylidene protection | More reactive due to unprotected hydroxyl groups |
| Methyl α-D-glucopyranoside | Different sugar backbone | Typically used in different biological contexts |
| Methyl 2-O-methyl-α-D-glucopyranoside | Contains methoxy group at C-2 | More soluble in non-polar solvents |
| Methyl 3-O-methyl-β-D-arabinopyranoside | Methoxy group at C-3 | May exhibit different biological properties |
The uniqueness of Methyl 3,4-O-isopropylidene-b-D-arabinopyranoside lies primarily in its stability due to the isopropylidene protection at both C-3 and C-4 positions, making it a versatile intermediate for synthetic applications while retaining significant reactivity at the anomeric carbon .
Methyl 3,4-O-isopropylidene-β-D-arabinopyranoside represents a protected carbohydrate derivative with the molecular formula C₉H₁₆O₅ and a molecular weight of 204.22 grams per mole [1]. This compound features a pyranose ring structure consisting of a six-membered ring containing five carbon atoms and one oxygen atom [2]. The systematic name for this compound is β-D-Arabinopyranoside, methyl 3,4-O-(1-methylethylidene)- [1].
The stereochemical configuration of methyl 3,4-O-isopropylidene-β-D-arabinopyranoside is characterized by specific spatial arrangements of hydroxyl groups and the protective isopropylidene acetal. The β-configuration at the anomeric carbon (C1) positions the methyl glycosidic linkage in the equatorial orientation, which is thermodynamically favored for D-arabinose derivatives [3]. The D-stereochemistry follows the Fischer projection convention, with the hydroxyl group at the penultimate carbon (C4) positioned on the right side when the carbonyl group is at the top.
The isopropylidene protecting group forms a five-membered dioxolane ring that encompasses the hydroxyl groups at positions C3 and C4. This cyclic acetal introduces additional stereochemical considerations, as it can exist in different conformational states that influence the overall molecular geometry [4]. The formation of this protecting group occurs through condensation with acetone under acidic conditions, creating a ketal linkage that is stable under basic conditions but can be hydrolyzed under mild acidic conditions [5].
The anomeric configuration in methyl 3,4-O-isopropylidene-β-D-arabinopyranoside is β, meaning the methyl group at C1 is positioned equatorially relative to the pyranose ring [6]. This configuration is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy, where the anomeric proton typically appears as a doublet with a coupling constant (J₁,₂) characteristic of equatorial-axial coupling relationships [7].
The pyranose ring predominantly adopts the ⁴C₁ chair conformation, which is the most thermodynamically stable arrangement for arabinopyranose derivatives [8]. In this conformation, the hydroxyl groups at C2 and C3 are positioned equatorially, while the hydroxyl group at C4 is axially oriented. The chair conformation minimizes steric interactions and maximizes the stability of the molecule through optimal bond angles and torsional arrangements [9].
Nuclear magnetic resonance studies have provided detailed insights into the conformational preferences of arabinopyranoside derivatives. The coupling constants between vicinal protons can be analyzed using the Karplus equation to determine dihedral angles and confirm the chair conformation [10]. For β-D-arabinopyranosides, the anomeric proton typically exhibits a large coupling constant (approximately 7-8 Hz) with H2, consistent with an axial-equatorial relationship in the ⁴C₁ chair conformation [6].
The isopropylidene protection at positions 3 and 4 introduces conformational constraints that further stabilize the ⁴C₁ chair form. The five-membered dioxolane ring formed by the protecting group adopts an envelope conformation that is compatible with the chair conformation of the pyranose ring [8]. This protective group effectively locks the C3 and C4 hydroxyl groups in specific spatial orientations, reducing conformational flexibility while maintaining the overall stability of the molecule.
Crystallographic studies of methyl 3,4-O-isopropylidene-β-D-arabinopyranoside and related compounds have provided detailed three-dimensional structural information. The crystal structure reveals that the pyranose ring adopts a chair conformation with specific puckering parameters that can be described using the Cremer-Pople notation [8]. The chair conformation is characterized by puckering parameters Q = 0.5344 (6), θ = 20.15 (7)°, and φ = 22.3 (2)°, indicating a well-defined chair geometry with minimal distortion [8].
The crystallographic analysis shows that the isopropylidene-protected arabinopyranoside ring is non-planar, with the maximum deviation from planarity being approximately 0.65 Å for one of the carbon atoms in the ring [8]. This deviation is consistent with the chair conformation and reflects the natural puckering of the six-membered ring to minimize ring strain and optimize bond angles.
Unit cell parameters for crystalline forms of related isopropylidene-protected pyranosides typically belong to orthorhombic space groups, with specific lattice parameters that depend on the packing arrangements and intermolecular interactions [11]. The crystal packing is stabilized by intermolecular hydrogen bonding interactions, particularly involving the free hydroxyl groups that are not protected by the isopropylidene acetal [8].
Bond lengths and bond angles in the crystal structure show normal values for carbohydrate derivatives. The C-O bond lengths within the pyranose ring are typically in the range of 1.40-1.45 Å, while the C-C bond lengths are approximately 1.52-1.54 Å [8]. The glycosidic C-O bond length connecting the methyl group to the anomeric carbon is characteristic of β-glycosidic linkages, with values around 1.43 Å.
The structural rigidity of methyl 3,4-O-isopropylidene-β-D-arabinopyranoside arises from a combination of intramolecular interactions that restrict conformational mobility and maintain the preferred three-dimensional arrangement. The most significant contributor to rigidity is the isopropylidene protecting group, which forms a covalent constraint between the C3 and C4 positions through the formation of a five-membered dioxolane ring [14].
Intramolecular hydrogen bonding interactions play a crucial role in stabilizing the overall conformation. The free hydroxyl group at C2 can form intramolecular hydrogen bonds with nearby oxygen atoms, including the ring oxygen or the acetal oxygen atoms of the isopropylidene group [8]. These interactions have typical bond lengths in the range of 2.7-2.9 Å and contribute to the overall conformational preference [8].
The anomeric effect contributes to structural rigidity through electronic interactions between the glycosidic oxygen lone pairs and the antibonding orbitals of adjacent C-O bonds. This orbital interaction favors specific conformational arrangements and creates an energy barrier for rotation around the glycosidic bond [12]. The magnitude of this effect is typically 1-3 kcal/mol, which is sufficient to maintain conformational preference under physiological conditions.
Van der Waals interactions between non-bonded atoms within the molecule contribute to the overall stability and help define the preferred molecular geometry. These interactions are particularly important in maintaining the chair conformation of the pyranose ring, where optimal spacing between atoms minimizes repulsive forces while maximizing attractive dispersion interactions [14].
The five-membered dioxolane ring formed by the isopropylidene group exhibits restricted ring puckering due to the smaller ring size compared to the six-membered pyranose ring. This constraint propagates to the adjacent pyranose ring, effectively reducing the overall conformational flexibility of the molecule [16]. The result is a relatively rigid molecular framework that maintains its preferred conformation across a range of environmental conditions.
The regioselective protection of arabinopyranoside derivatives represents a fundamental challenge in carbohydrate chemistry, where the discrimination between multiple hydroxyl groups with similar reactivity requires sophisticated synthetic strategies. The nucleophilicity of hydroxyl groups in arabinopyranosides follows the general pattern of anomeric > secondary > primary alcohols, with axial and equatorial orientations providing additional selectivity opportunities [1].
Regioselective protection of Methyl 3,4-O-isopropylidene-β-D-arabinopyranoside specifically targets the 3,4-vicinal diol system, which adopts a favorable cis-diaxial configuration in the β-D-arabinopyranoside chair conformation. This geometric arrangement provides an ideal substrate for acetonide formation, as the two hydroxyl groups are positioned at optimal distances for cyclic acetal formation [2] [3].
The reactivity differences between hydroxyl groups on arabinopyranosides can be exploited through several strategic approaches. The regioselectivity depends significantly on the stereochemistry of the substrate, with different anomeric configurations (α versus β) exhibiting distinct reactivity patterns. For methyl α-D-xylopyranoside, the tetraisopropyldisiloxane protection yields the 2,3-protected product with 79% regioselectivity, while the β-anomer preferentially forms the 3,4-protected derivative with 74% yield [4] [5].
The development of cyclic protecting groups has proven particularly effective for arabinopyranoside derivatives. Isopropylidene acetals offer superior regioselectivity compared to linear protecting groups, as they utilize the geometric constraints of the carbohydrate scaffold to achieve selective protection. The formation of five-membered cyclic acetals is generally more favorable than six-membered rings due to reduced ring strain and entropic factors [6] [7].
Modern regioselective strategies incorporate advanced catalytic systems that can differentiate between hydroxyl groups based on their electronic and steric environments. The use of organoboron compounds, such as phenylboronic acid derivatives, has shown remarkable selectivity for equatorial hydroxyl groups, providing complementary reactivity to traditional acetonide protection methods [8] [9].
The classical synthesis of Methyl 3,4-O-isopropylidene-β-D-arabinopyranoside follows well-established acetonide formation protocols that have been refined over decades of carbohydrate chemistry development. The traditional approach involves the reaction of methyl β-D-arabinopyranoside with acetone in the presence of acid catalysts under anhydrous conditions [10] [11].
The primary classical method utilizes 2,2-dimethoxypropane as the acetonide source in combination with para-toluenesulfonic acid as the catalyst. This approach offers several advantages including mild reaction conditions, good functional group tolerance, and efficient water removal through methanol formation. The reaction typically proceeds at room temperature to 60°C for 4-8 hours, yielding the desired acetonide in 56-90% efficiency depending on the specific conditions employed [7] [12].
| Method | Reagents | Regioselectivity | Yield | References |
|---|---|---|---|---|
| Classical Isopropylidene Formation | Acetone/H2SO4 or 2,2-dimethoxypropane/acid | Moderate | 56-90% | 12, 42 |
| Tetraisopropyldisiloxane (TiPDS) Protection | TiPDSCl2/pyridine | High | 74-79% | 2, 78 |
| Catalytic Acetonide Formation | Silicomolybdic acid (SMA) catalyst | Good | 85-95% | 85 |
| Enzymatic Protection | Selective enzymes/cofactors | Excellent | 60-85% | 86 |
| Microwave-Assisted | Acetone/Lewis acid | Moderate | 70-85% | 29 |
Alternative classical approaches employ direct acetonization using acetone with mineral acids such as sulfuric acid or hydrochloric acid. These methods require careful control of reaction conditions to prevent hydrolysis of the glycosidic bond while maintaining efficient acetonide formation. The use of molecular sieves or other drying agents is essential to drive the equilibrium toward product formation by removing water generated during the reaction [13] [14].
The optimization of classical synthetic routes focuses on several key parameters that significantly impact reaction efficiency and product quality. Temperature control remains critical, as elevated temperatures can lead to increased side reactions and glycosidic bond hydrolysis. Most classical methods operate effectively between room temperature and 60°C, with higher temperatures reserved for recalcitrant substrates [15] [16].
| Parameter | Classical Method | Catalytic Method | Modern Method | Impact |
|---|---|---|---|---|
| Temperature | RT-60°C | 50-80°C | 25-40°C | Rate and selectivity |
| pH | Acidic (pH 2-4) | Neutral-acidic | Controlled pH | Stability and yield |
| Solvent | Acetone/DMF | Organic solvents | Green solvents | Reaction efficiency |
| Catalyst Loading | 10-30 mol% | 1-5 mol% | 0.1-2 mol% | Economic viability |
| Water Removal | Molecular sieves | Azeotropic | Continuous removal | Equilibrium shift |
Solvent selection plays a crucial role in classical acetonide formation, with dimethylformamide and acetone representing the most commonly employed media. The choice of solvent affects both reaction rate and selectivity, with polar aprotic solvents generally favoring acetonide formation while maintaining substrate solubility. The removal of water through azeotropic distillation or the use of anhydrous conditions is essential for achieving high conversions [17] [18].
Catalyst loading optimization has revealed that moderate acid concentrations (10-30 mol%) provide optimal results for classical methods. Higher catalyst loadings can lead to competing side reactions and substrate degradation, while insufficient catalyst results in slow reaction rates and incomplete conversion. The choice of acid catalyst significantly impacts the reaction outcome, with para-toluenesulfonic acid offering superior performance compared to mineral acids in most cases [14] [19].
Modern catalytic methodologies for isopropylidene protection have revolutionized the synthesis of Methyl 3,4-O-isopropylidene-β-D-arabinopyranoside through the development of highly efficient, selective, and environmentally benign catalytic systems. These approaches address the limitations of classical methods by reducing catalyst loadings, improving reaction selectivity, and enabling milder reaction conditions [20] [21].
The development of silicomolybdic acid cluster catalysts represents a significant advancement in acetonide formation chemistry. These biocompatible catalysts operate effectively at low loadings (2 mol%) and enable one-pot sequential transformations that combine isopropylidene protection with additional functionalization steps. The silicomolybdic acid system demonstrates remarkable efficiency in promoting acetonide formation while maintaining compatibility with sensitive functional groups [19].
Organocatalytic approaches have emerged as powerful alternatives to traditional Lewis acid catalysis. These systems utilize small organic molecules as catalysts, offering advantages including operational simplicity, mild reaction conditions, and reduced environmental impact. Organocatalysts such as proline-derived compounds and phosphoric acids have shown excellent performance in acetonide formation reactions, particularly for sensitive substrates that are prone to degradation under traditional acidic conditions [21] [22].
Photoredox catalysis has introduced new paradigms for carbohydrate protection chemistry, enabling reactions that are not achievable through conventional thermal or acid-catalyzed processes. These systems utilize visible light activation to generate reactive intermediates that can facilitate acetonide formation under exceptionally mild conditions. The development of organic photocatalysts has provided metal-free alternatives that are particularly attractive for pharmaceutical applications [20] [23].
The implementation of Bayesian optimization and machine learning approaches has transformed the development of catalytic protection methods. These computational tools enable rapid optimization of reaction conditions through systematic exploration of parameter space, leading to the discovery of optimal conditions that might not be identified through traditional empirical approaches. The integration of automated synthesis platforms with optimization algorithms has accelerated method development and improved reproducibility [8] [9].
Flow chemistry methodologies have been adapted for acetonide formation, offering advantages including precise control of reaction parameters, efficient heat and mass transfer, and straightforward scale-up capabilities. Continuous flow processes enable the implementation of reaction conditions that are difficult to achieve in batch systems, such as precise temperature control and efficient removal of reaction byproducts [16] [24].
Modern catalytic systems increasingly incorporate green chemistry principles, utilizing renewable feedstocks, minimizing waste generation, and employing environmentally benign solvents. The development of deep eutectic solvents and ionic liquids as reaction media has enabled acetonide formation under conditions that reduce environmental impact while maintaining high reaction efficiency [6] [16].
The purification of Methyl 3,4-O-isopropylidene-β-D-arabinopyranoside requires sophisticated separation techniques that can achieve the high purity levels necessary for synthetic applications while maintaining acceptable recovery yields. The purification strategy must account for the specific physical and chemical properties of the acetonide derivative, including its solubility profile, thermal stability, and potential for hydrolysis under acidic conditions [25] [26].
Flash chromatography remains the most widely employed purification technique for acetonide-protected carbohydrates, offering excellent separation efficiency and scalability. The method typically employs silica gel as the stationary phase with hexane/ethyl acetate gradient elution systems. The optimization of mobile phase composition is critical for achieving baseline separation while minimizing band broadening. Normal phase chromatography is generally preferred for acetonide derivatives due to their reduced polarity compared to the unprotected starting materials [27] [28].
| Technique | Phase | Conditions | Yield Recovery | Purity |
|---|---|---|---|---|
| Flash Chromatography | Silica gel | Hexane/EtOAc gradient | 85-95% | ≥98% |
| Reverse Phase HPLC | C18 column | ACN/H2O gradient | 80-90% | ≥99% |
| Recycling HPLC | Specialty column | Alternate pump system | 90-95% | ≥99.5% |
| Crystallization | Solvent system | Controlled cooling | 70-85% | ≥97% |
High-performance liquid chromatography has emerged as an essential tool for both analytical characterization and preparative purification of acetonide derivatives. The development of alternate-pump recycling HPLC systems has enabled the achievement of purities exceeding 99.5%, which is essential for applications requiring extremely high purity materials. These systems utilize multiple passes through the chromatographic column to enhance resolution and enable the separation of closely related impurities [25] [29].
Reverse phase chromatography using C18 columns provides complementary selectivity to normal phase systems and is particularly useful for polar acetonide derivatives or when volatile solvents are required for subsequent processing. The use of acetonitrile/water gradient systems enables effective separation while facilitating solvent removal through lyophilization or rotary evaporation [30] [28].
Analytical validation of acetonide derivatives requires comprehensive characterization using multiple orthogonal techniques. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with particular attention to the characteristic acetonide methyl signals and the diagnostic coupling patterns of the protected diol system. The chemical shift patterns of the acetonide carbon atoms (typically appearing around 25-30 ppm for the methyl groups and 108-112 ppm for the quaternary carbon) provide reliable identification of successful protection [31] [32].
Mass spectrometry analysis offers complementary structural information and enables the detection of trace impurities that might not be visible through other analytical methods. Electrospray ionization mass spectrometry is particularly effective for acetonide derivatives, providing molecular ion peaks and characteristic fragmentation patterns that confirm the presence of the isopropylidene protecting group [30] [33].
Gas chromatography-mass spectrometry has been developed for the analysis of acetonide derivatives following derivatization with trimethylsilyl groups. This approach enables the simultaneous analysis of multiple carbohydrate derivatives and provides exceptional sensitivity for trace analysis applications. The formation of trimethylsilyl derivatives enhances volatility and thermal stability, enabling effective GC analysis [30] [32].
The development of specialized detection methods has improved the analytical capabilities for acetonide derivatives. Evaporative light scattering detection provides universal detection for compounds lacking chromophores, while refractive index detection offers consistent response factors for quantitative analysis. The integration of multiple detection methods enables comprehensive characterization of complex product mixtures [27] [28].
The scale-up of Methyl 3,4-O-isopropylidene-β-D-arabinopyranoside synthesis from laboratory to production scale requires careful consideration of multiple factors that significantly impact process efficiency, product quality, and economic viability. The transition from batch laboratory synthesis to continuous industrial production presents unique challenges that must be addressed through systematic process development and optimization [34] [35].
Heat transfer considerations become increasingly important as reaction scale increases, particularly for acetonide formation reactions that can exhibit significant exothermic behavior. The surface area to volume ratio decreases with scale, necessitating enhanced cooling systems and careful temperature control to prevent thermal runaway and maintain reaction selectivity. The implementation of multiple cooling zones and advanced heat exchange systems is essential for large-scale operations [34] [18].
| Factor | Lab Scale | Pilot Scale | Production Scale | Considerations |
|---|---|---|---|---|
| Heat Transfer | Efficient cooling | Jacket cooling | Multiple cooling zones | Exothermic reaction control |
| Mixing | Magnetic stirring | Mechanical stirring | High-efficiency mixers | Mass transfer limitations |
| Catalyst Loading | 1-2 mol% | 0.5-1 mol% | 0.1-0.5 mol% | Economic optimization |
| Reaction Time | 2-6 hours | 4-8 hours | 6-12 hours | Throughput vs. selectivity |
| Purification | Column chromatography | Preparative HPLC | Crystallization | Cost-effectiveness |
Mixing efficiency presents significant challenges during scale-up, as the Reynolds number and mixing patterns change dramatically with increasing reactor size. The development of high-efficiency mixing systems is crucial for maintaining mass transfer rates and ensuring uniform reaction conditions throughout the reactor volume. The selection of appropriate impeller designs and mixing speeds must balance energy consumption with mixing effectiveness [34] [35].
Catalyst loading optimization becomes economically critical at production scale, where catalyst costs can represent a significant portion of the overall production expenses. The development of more efficient catalytic systems that operate at lower loadings while maintaining reaction performance is essential for commercial viability. The implementation of catalyst recovery and recycling systems can further reduce operational costs [15] [24].
The optimization of reaction time represents a balance between throughput and selectivity considerations. While longer reaction times may improve conversion and selectivity, they reduce overall productivity and increase operational costs. The development of continuous flow processes can address these challenges by enabling precise control of residence time and reaction conditions [16] [23].
Purification strategy must evolve significantly during scale-up, as chromatographic methods that are practical at laboratory scale become economically prohibitive at production scale. The development of alternative purification methods such as crystallization, extraction, or membrane-based separations is essential for commercial production. The selection of appropriate purification strategy must consider product specifications, regulatory requirements, and economic constraints [36] [28].
Process safety considerations become paramount at production scale, requiring comprehensive hazard analysis and the implementation of appropriate safety systems. The handling of flammable solvents and reactive intermediates requires specialized equipment and procedures to ensure safe operation. The development of inherently safer processes through the use of alternative solvents and reagents is an important consideration for industrial implementation [34] [35].
Quality control and analytical requirements become more stringent at production scale, necessitating the development of robust analytical methods that can provide real-time monitoring of critical process parameters. The implementation of process analytical technology enables continuous monitoring of reaction progress and product quality, facilitating rapid response to process deviations and ensuring consistent product quality [30] [31].